N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide
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Overview
Description
N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The starting materials often include brominated and chlorinated aromatic compounds, which undergo a series of reactions such as halogenation, sulfonation, and cyclization to form the desired product. The reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies such as flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially leading to new derivatives.
Substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions, where halogens are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds with different properties.
Scientific Research Applications
N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be employed in biochemical assays and studies to investigate its interactions with biological molecules.
Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug development and therapeutic applications.
Industry: It can be utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide involves its interaction with molecular targets and pathways. The presence of reactive functional groups allows the compound to bind to specific enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide include other halogenated sulfonamides and aromatic compounds with similar structural motifs. Examples include:
Bromochlorophenol Blue: A compound with similar halogenation and sulfonamide groups.
Chlorobromophenol Red: Another halogenated aromatic compound with distinct properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
N-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO3S/c1-8-2-4-10(5-3-8)20(18,19)16-9-6-11(14)13(17)12(15)7-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVLDSKDWWFUQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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